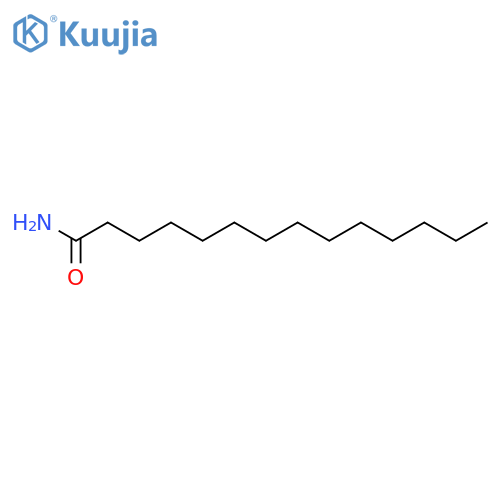Cas no 638-58-4 (Tetradecanamide)

Tetradecanamide structure
商品名:Tetradecanamide
Tetradecanamide 化学的及び物理的性質
名前と識別子
-
- n-Tetradecanamide
- tetradecanamide
- AC1L2BZW
- Myristamide
- Myristic acid amide
- MYRISTICAMIDE
- n-tetradecanoic acid amide
- Tetradecanoic acid amide
- tetradecanoic acid[2,6-diethyl-2,3,6-trimethyl-1-(1-phenyl-ethoxy)-piperidin-4-yl]-amide
- tetradecanylamide
- Tetradecylamide
- Myristic amide
- tetradecamide
- A269J8QG0O
- QEALYLRSRQDCRA-UHFFFAOYSA-N
- tetradecanamid
- NSC66436
- SBB061050
- LMFA01100064
- 6238AF
- VZ33424
- ST50409335
- CS-0152225
- CHEBI:137125
- 638-58-4
- MFCD00025533
- NSC-66436
- BS-49283
- SCHEMBL57631
- Q27273526
- Myristamide (6CI,7CI,8CI); Armid 14; Myristic acid amide; Myristic amide; NSC 66436
- EINECS 211-343-2
- NS00020015
- AKOS005287069
- NSC 66436
- A834562
- UNII-A269J8QG0O
- DTXSID5060934
- FT-0632717
- CHEMBL88158
- E75973
- ARMID 14
- Myristate amide
- DB-054566
- DTXCID0044109
- Tetradecanoate amide
- tetradecanimidic acid
- Tetradecanamide
-
- MDL: MFCD00025533
- インチ: 1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)
- InChIKey: QEALYLRSRQDCRA-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 227.22500
- どういたいしつりょう: 227.225
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 12
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 0.9035 (rough estimate)
- ゆうかいてん: 105-107°C
- ふってん: 369.11°C (rough estimate)
- フラッシュポイント: 174.1°C
- 屈折率: 1.4640 (estimate)
- PSA: 43.09000
- LogP: 4.87310
- ようかいせい: まだ確定していません。
Tetradecanamide セキュリティ情報
- 危険物輸送番号:3439
- WGKドイツ:3
- セキュリティの説明: S36/37
-
危険物標識:

- 包装等級:III
- 危険レベル:6.1
- TSCA:Yes
- セキュリティ用語:6.1
- 包装カテゴリ:III
- リスク用語:R20/21/22; R36/37/38
Tetradecanamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Tetradecanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849579-5g |
n-Tetradecanamide |
638-58-4 | 98% | 5g |
¥760.00 | 2022-01-10 | |
| abcr | AB133140-5 g |
n-Tetradecanamide, 98%; . |
638-58-4 | 98% | 5g |
€70.40 | 2022-09-01 | |
| abcr | AB133140-5g |
n-Tetradecanamide, 98%; . |
638-58-4 | 98% | 5g |
€80.00 | 2024-04-16 | |
| Aaron | AR003U2L-250mg |
n-Tetradecanamide |
638-58-4 | 97% | 250mg |
$4.00 | 2025-02-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304249-5g |
Tetradecanamide |
638-58-4 | 98% | 5g |
¥630.90 | 2023-08-31 | |
| eNovation Chemicals LLC | D514675-25g |
n-Tetradecanamide |
638-58-4 | 98% | 25g |
$670 | 2025-02-26 | |
| 1PlusChem | 1P003TU9-25g |
N-TETRADECANAMIDE |
638-58-4 | 98%(HPLC) | 25g |
$94.00 | 2024-04-22 | |
| eNovation Chemicals LLC | D514675-25g |
n-Tetradecanamide |
638-58-4 | 98% | 25g |
$670 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB754-200mg |
Tetradecanamide |
638-58-4 | 97% | 200mg |
149.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26200-250mg |
Tetradecanamide |
638-58-4 | 250mg |
¥156.0 | 2021-09-04 |
Tetradecanamide 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
推奨される供給者
Amadis Chemical Company Limited
(CAS:638-58-4)Tetradecanamide

清らかである:99%
はかる:100g
価格 ($):427.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:638-58-4)N-Tetradecanamide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ